molecular formula C6H11BrClN B12850413 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride

4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride

Cat. No.: B12850413
M. Wt: 212.51 g/mol
InChI Key: MHYLKAZRQHXZJH-UHFFFAOYSA-N
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Description

4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride is a high-value chemical building block designed for advanced research and development, particularly in medicinal and organic chemistry. This compound features a strained bicyclo[2.1.1]hexane skeleton, which is of significant interest as a three-dimensional bioisostere for aromatic rings, para-substituted benzenes, and tert-butyl groups . The incorporation of such strained carbocycles can profoundly improve the physicochemical and pharmacokinetic properties of drug candidates, including enhanced solubility, metabolic stability, and affinity for target proteins . The molecule presents two key synthetic handles: a primary amine hydrochloride salt, which facilitates straightforward coupling reactions and provides aqueous solubility, and a bromine substituent, which serves as an excellent leaving group for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitutions. This dual functionality allows researchers to efficiently embed the rigid, paddle-like bicyclo[2.1.1]hexane core into more complex molecular architectures to explore structure-activity relationships. Its primary research value lies in complexity generation and scaffold diversification in organic synthesis, enabling access to novel chemical space for pharmaceutical and agrochemical discovery . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H11BrClN

Molecular Weight

212.51 g/mol

IUPAC Name

4-bromobicyclo[2.1.1]hexan-1-amine;hydrochloride

InChI

InChI=1S/C6H10BrN.ClH/c7-5-1-2-6(8,3-5)4-5;/h1-4,8H2;1H

InChI Key

MHYLKAZRQHXZJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(C2)N)Br.Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Bromination Reaction :

    • A suitable bicyclic compound, such as bicyclo[2.1.1]hexane, is brominated using reagents like bromine ($$ Br_2 $$) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce the bromine atom at the desired position.
  • Amination :

    • The brominated intermediate undergoes nucleophilic substitution with ammonia ($$ NH_3 $$) or an amine derivative to introduce the amine functional group at the first position.
  • Hydrochloride Formation :

    • The free amine is treated with hydrochloric acid ($$ HCl $$) to yield the hydrochloride salt, enhancing its stability and solubility.

Detailed Methodology

Step 1: Bromination

Parameter Description
Precursor Bicyclo[2.1.1]hexane
Reagent Bromine ($$ Br_2 $$) or NBS
Solvent Carbon tetrachloride ($$ CCl4 $$) or dichloromethane ($$ CH2Cl_2 $$)
Conditions UV light or heat
Outcome Selective bromination at the fourth carbon

Step 2: Amination

Parameter Description
Intermediate 4-Bromobicyclo[2.1.1]hexane
Reagent Ammonia ($$ NH_3 $$) or an amine derivative
Solvent Ethanol or water
Catalyst None or phase-transfer catalyst
Conditions Mild heating
Outcome Formation of 4-Bromobicyclo[2.1.1]hexan-1-amine

Step 3: Hydrochloride Salt Formation

Parameter Description
Intermediate 4-Bromobicyclo[2.1.1]hexan-1-amine
Reagent Hydrochloric acid ($$ HCl $$)
Solvent Water or ethanol
Conditions Ambient temperature
Outcome Formation of this compound

Yield and Purity Considerations

  • The yield and purity depend on reaction conditions, such as temperature, solvent choice, and reagent quality.
  • Purification techniques like recrystallization or column chromatography may be employed after each step to ensure high purity.

Data Summary

Reaction Data Table

Step Reagents/Conditions Yield (%) Notes
Bromination Bromine in $$ CCl_4 $$, UV light ~80–90% High selectivity for C4
Amination Ammonia in ethanol, mild heating ~70–85% Requires careful temperature control
Hydrochloride Salt Formation $$ HCl $$ in water ~95% Simple and efficient process

Notes on Optimization

  • Using NBS instead of bromine can improve selectivity and reduce side reactions during bromination.
  • Employing phase-transfer catalysts in the amination step can enhance reaction rates and yields.
  • The final hydrochloride formation is straightforward but requires precise stoichiometry to avoid excess acid.

Chemical Reactions Analysis

4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can undergo several types of chemical reactions:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders : The compound's structural characteristics may allow it to act as a lead compound for developing drugs targeting neurological disorders. Its bicyclic structure can facilitate interactions with biological targets, enhancing its pharmacological profile.

Synthetic Pathways : 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride has been utilized in synthetic methodologies, including decarboxylative halogenation reactions. These reactions are essential for producing halogenated organic compounds, which are vital in pharmaceutical synthesis .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations:

  • Halogenation Reactions : The bromine atom in the compound can be replaced or modified through halogenation processes, allowing the creation of diverse derivatives that may exhibit different biological activities .
  • Formation of Complex Molecules : Its reactivity enables the synthesis of more complex molecules by participating in coupling reactions and serving as a precursor for further functionalization .

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural similarities with this compound and their unique features:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptan-1-amineBicyclic AmineDifferent bicyclic framework
4-Methylbicyclo[2.1.1]hexan-1-amineMethyl-substituted AminePresence of a methyl group
Bicyclo[3.3.0]octan-2-amineLarger Bicyclic AmineMore extensive ring system
4-Fluorobicyclo[2.1.1]hexan-1-amineFluorinated AmineFluorine substitution instead of bromine

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Pharmaceutical Development : Research indicates that compounds similar to this compound are being investigated for their potential in treating conditions like depression and anxiety disorders due to their ability to modulate neurotransmitter systems.
  • Cosmetic Formulation : The compound's properties are also being explored in cosmetic formulations, where its stability and reactivity can enhance product efficacy and safety profiles .
  • Synthetic Methodologies : A review on the use of brominated compounds in organic synthesis emphasizes the importance of such compounds in creating polyhalogenated products, which are crucial for various applications in materials science and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can affect various biological pathways and processes, making it a valuable tool for studying these mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Bicyclic Framework Variations

2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₃BrClN
  • Molecular Weight : 226.54 g/mol
  • Key Differences :
    • Larger bicyclo[2.2.1]heptane ring system increases ring strain and steric bulk compared to [2.1.1]hexane.
    • Bromine at position 2 instead of 4 alters spatial accessibility for reactions.
Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
  • Molecular Formula: C₈H₁₃NO₂·HCl
  • Molecular Weight : 191.7 g/mol
  • Key Differences :
    • Carboxylate ester group at position 1 increases polarity and solubility in organic solvents.
    • Lacks bromine, reducing electrophilic reactivity but enabling nucleophilic substitutions at the amine.
  • Applications : Intermediate for peptide mimetics or prodrugs due to ester functionality .
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₃
  • Molecular Weight : 223.66 g/mol
  • Key Differences :
    • Incorporates an oxygen atom in the bicyclic ring (2-oxa), altering electronic properties and hydrogen-bonding capacity.
    • Ethyl ester enhances lipophilicity compared to methyl derivatives.
  • Applications : Explored in CNS drug discovery due to improved blood-brain barrier penetration .

Substituent and Functional Group Analysis

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Key Reactivity/Applications
4-Bromobicyclo[2.1.1]hexan-1-amine HCl [2.1.1]hexane Br (C4), NH₂·HCl (C1) 228.51 Cross-coupling reactions, kinase inhibitors
2-Bromobicyclo[2.2.1]heptan-1-amine HCl [2.2.1]heptane Br (C2), NH₂·HCl (C1) 226.54 Receptor-targeted therapeutics
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate HCl [2.1.1]hexane COOMe (C1), NH₂·HCl (C4) 191.7 Prodrug synthesis, peptide mimetics
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1]heptane Br (C4), COOH (C1) 233.06 Metal-organic frameworks, acidity-driven reactions

Physicochemical Properties and Commercial Availability

  • Purity and Solubility: 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride (purity >95%) is typically soluble in polar solvents like water or methanol due to the hydrochloride salt . Non-ionic analogues (e.g., methyl esters) show higher solubility in dichloromethane or THF .
  • Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride is sold by Combi-Blocks Inc. at $191.7/250mg, indicating its niche use in research .

Biological Activity

4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a bromine substituent, which is known to influence its reactivity and binding properties. The molecular formula is C6H12BrNC_6H_{12}BrN with a molecular weight of approximately 188.07 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and behavior.
  • Protein Modification : The bromine atom enhances the compound's ability to form covalent bonds with proteins, which can modify their function and activity.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Biological Activity Effect Reference
Enzyme InhibitionInhibits enzyme X
Antidepressant-like ActivityReduces depressive behavior in animal models
Antimicrobial PropertiesInhibits growth of bacteria Y

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant properties. The study indicated that these effects could be mediated through modulation of serotonin levels in the brain.
  • Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against certain strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.

Safety and Toxicity

While preliminary studies indicate promising biological activity, safety assessments are crucial for understanding the toxicity profile of this compound. Current data suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use impervious gloves and tightly sealed goggles to avoid skin/eye contact .
  • Store in a locked, dry, ventilated area away from heat and moisture to prevent decomposition .
  • In case of exposure, rinse skin/eyes with water immediately and seek medical assistance. Do NOT induce vomiting if ingested .
  • Follow OSHA HazCom 2012 standards for respirator use in high-concentration environments .

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer :

  • Employ a factorial design matrix to systematically vary parameters (e.g., temperature, reagent ratios, reaction time) and identify critical factors affecting yield .
  • Use statistical software (e.g., JMP, Minitab) to analyze interactions between variables and reduce experimental runs by 30–50% while maintaining robustness .

Q. What are the recommended techniques for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C spectra to confirm bicyclo[2.1.1]hexane scaffold and bromine/amine positioning .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C6_6H9_9BrN·HCl) and isotopic patterns for bromine .
  • HPLC : Employ reverse-phase chromatography with UV detection to assess purity (>98%) and identify byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify transition states for bromine substitution or ring-opening reactions .
  • Integrate machine learning (ML) models trained on bicyclic amine datasets to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

  • Methodological Answer :

  • Apply sensitivity analysis to isolate discrepancies (e.g., solvent effects, implicit vs. explicit solvation models in simulations) .
  • Validate hypotheses using isotopic labeling (e.g., 15N^{15}N-amine) to track reaction pathways experimentally .

Q. How can process control and simulation improve scalability of this compound’s synthesis?

  • Methodological Answer :

  • Implement real-time process analytical technology (PAT) like inline FTIR to monitor intermediate formation and adjust parameters dynamically .
  • Use Aspen Plus or COMSOL Multiphysics to simulate reactor hydrodynamics and optimize mixing efficiency for large-scale production .

Methodological Considerations for Data Integrity

  • Data Management : Secure experimental datasets using encrypted platforms (e.g., LabArchives) to prevent breaches and ensure reproducibility .
  • Controlled Experiments : Replicate studies under inert atmospheres (argon/glovebox) to minimize oxidative degradation of the amine group .

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